(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate
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Overview
Description
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique three-membered aziridine ring, which imparts high reactivity and makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate typically involves the reaction of dimethyl fumarate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the dimethyl fumarate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxazolidinones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing ester groups.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve ring-opening.
Major Products
The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted amino acids, depending on the specific reagents and conditions employed .
Scientific Research Applications
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A precursor in the synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.
Aziridine-2-carboxylate: A related compound with a similar aziridine ring structure but different substituents.
Oxazolidinones: Products of the oxidation of this compound.
Uniqueness
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is unique due to its chiral nature and the presence of both ester and aziridine functional groups. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCJOIALQVHIX-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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